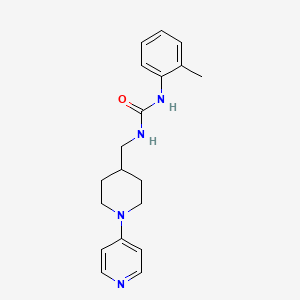
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea-derived Mannich bases, including those with pyridin-4-yl and piperidin-4-yl motifs, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solution. These compounds, through electrochemical methods, have demonstrated significant inhibition efficiency, which increases with the concentration of the inhibitor. The adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating a strong and favorable interaction with the metal surface. This study suggests the potential of urea derivatives in protecting metals against corrosion in acidic environments (Jeeva et al., 2015).
Supramolecular Chemistry
Urea derivatives featuring pyridine substitutions have been explored for their ability to assemble into metallo-supramolecular macrocycles. These macrocycles are formed through self-assembly processes driven by the coordination of metal ions and hydrogen bonding. The incorporation of pyridine and urea functional groups allows for the design of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Troff et al., 2012).
Antimicrobial Activity
N-Substituted urea derivatives, including those with pyridine rings, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Reddy et al., 2003).
Anion Recognition
Pyridine-urea derivatives have been studied for their anion recognition properties. These compounds can form stable complexes with anions, facilitated by hydrogen bonding interactions. Such properties are valuable in the development of sensors and devices for detecting and quantifying anions in various environments (Ośmiałowski et al., 2013).
Optical and Electronic Properties
The optical and electronic properties of urea derivatives, especially those incorporating pyridine units, have been a subject of interest for applications in optoelectronics and materials science. Studies focusing on the electronic structure, absorption spectra, and nonlinear optical properties provide insights into how these compounds can be utilized in the design of novel materials for electronic and photonic applications (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXEXKGDDJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
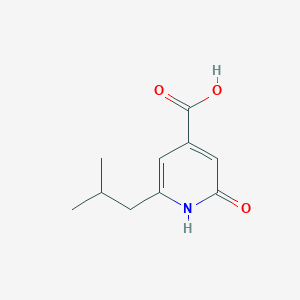

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
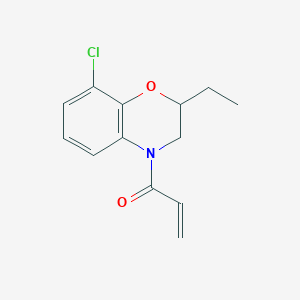
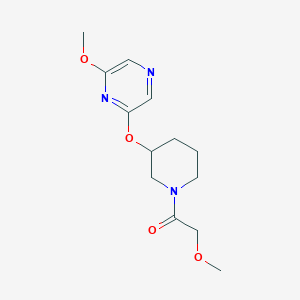
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
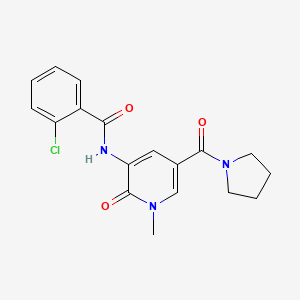
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

